N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria .
Mode of Action
this compound interacts with its target, the DprE1 enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the synthesis of arabinogalactan and thereby disrupting the formation of the bacterial cell wall .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria .
Pharmacokinetics
These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with 5,6-dichloronicotinic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring . The reaction conditions usually involve heating the mixture at elevated temperatures (100-150°C) for several hours.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: NaBH4, LiAlH4; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile used .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has been investigated for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-5-chloropyridine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide
- N-(1,3-benzothiazol-2-yl)-5,6-dimethylpyridine-3-carboxamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dichlorinated structure may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAFOGKZLOESJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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